molecular formula C10H17N3 B13329256 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine

Katalognummer: B13329256
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: FQLPYWHTYJJWPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylpiperidine with 1-methyl-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyrazole rings are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

4-methyl-2-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-3-4-11-10(5-8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3

InChI-Schlüssel

FQLPYWHTYJJWPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNC(C1)C2=CN(N=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.